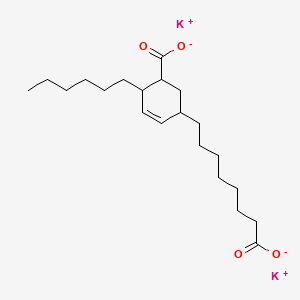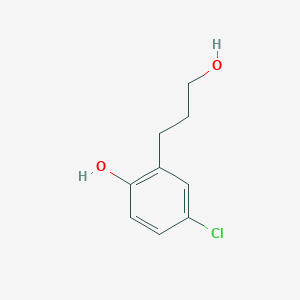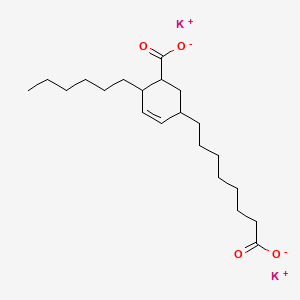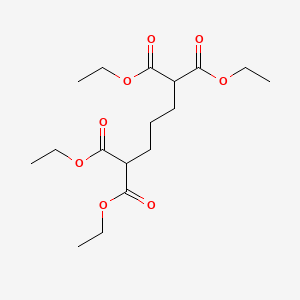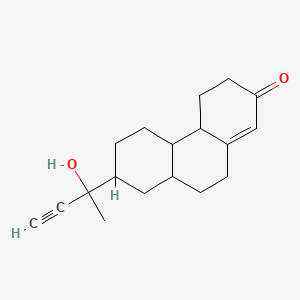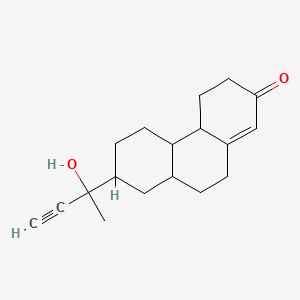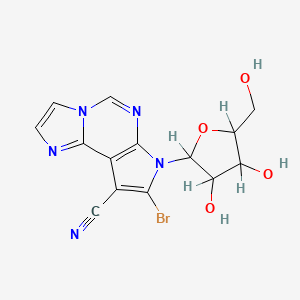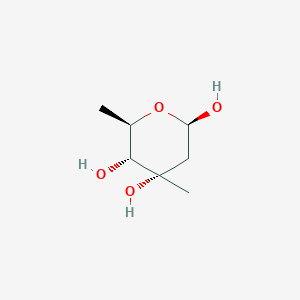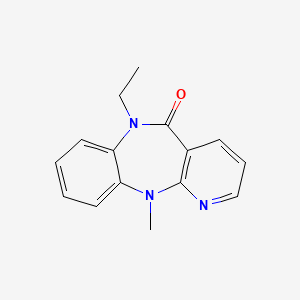
Thymidine, 3'-azido-3'-deoxy-5'-O-(phosphonomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- is a modified nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. The modification involves the addition of an azido group at the 3’ position and a phosphonomethyl group at the 5’ position. These modifications confer unique properties to the compound, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- typically involves multiple steps. The starting material is usually thymidine, which undergoes a series of chemical reactions to introduce the azido and phosphonomethyl groups. One common synthetic route includes:
Protection of the 5’-hydroxyl group: This step involves protecting the 5’-hydroxyl group of thymidine to prevent unwanted reactions. Common protecting groups include triphenylmethyl (trityl) or tert-butyldimethylsilyl (TBDMS).
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using reagents such as sodium azide in the presence of a suitable catalyst.
Deprotection of the 5’-hydroxyl group: The protecting group is removed to regenerate the 5’-hydroxyl group.
Introduction of the phosphonomethyl group: The 5’-hydroxyl group is then reacted with a phosphonomethylating agent, such as diethyl phosphonomethyl chloride, under basic conditions to introduce the phosphonomethyl group.
Industrial Production Methods
Industrial production of Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps, such as chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Phosphorylation reactions: The phosphonomethyl group can be further modified through phosphorylation reactions to introduce additional phosphate groups.
Common Reagents and Conditions
Sodium azide:
Diethyl phosphonomethyl chloride:
Hydrogen gas and palladium catalyst: Used for the reduction of the azido group.
Major Products Formed
Amino derivatives: Formed through the reduction of the azido group.
Phosphorylated derivatives: Formed through further phosphorylation of the phosphonomethyl group.
Applications De Recherche Scientifique
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties. The compound’s ability to inhibit DNA synthesis makes it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This inhibition of DNA synthesis can lead to cell death, making the compound useful in antiviral and anticancer therapies. The phosphonomethyl group enhances the compound’s stability and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine, 3’-azido-3’-deoxy-5’-O-(triphenylmethyl)-: Similar structure but with a triphenylmethyl group instead of a phosphonomethyl group.
Azidothymidine (AZT): A well-known antiviral drug with a similar azido modification at the 3’ position but without the phosphonomethyl group.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-5’-O-(phosphonomethyl)- is unique due to the presence of both the azido and phosphonomethyl groups. This combination of modifications enhances its stability, cellular uptake, and potential therapeutic applications compared to other similar compounds.
Propriétés
Numéro CAS |
124930-54-7 |
|---|---|
Formule moléculaire |
C11H16N5O7P |
Poids moléculaire |
361.25 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C11H16N5O7P/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(23-9)4-22-5-24(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
Clé InChI |
NOEYTKCEXDEMEO-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCP(=O)(O)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCP(=O)(O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


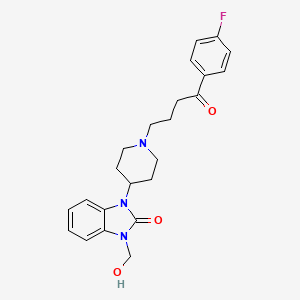

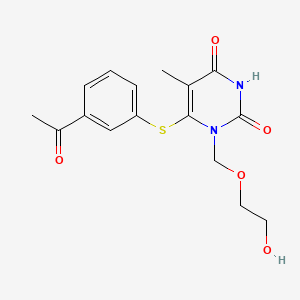
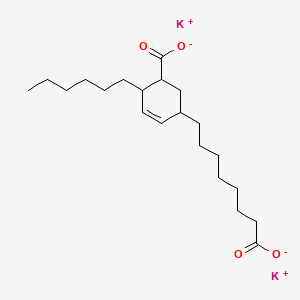
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
